molecular formula C10H8ClF3O2 B2944288 Methyl 2-chloro-2-[4-(trifluoromethyl)phenyl]acetate CAS No. 1250104-84-7

Methyl 2-chloro-2-[4-(trifluoromethyl)phenyl]acetate

Cat. No.: B2944288
CAS No.: 1250104-84-7
M. Wt: 252.62
InChI Key: GGQGJMSEBBENKX-UHFFFAOYSA-N
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Description

Methyl 2-chloro-2-[4-(trifluoromethyl)phenyl]acetate (IUPAC name) is a halogenated aromatic ester with the molecular formula C₁₀H₈ClF₃O₂ and a molecular weight of 252.63 g/mol . Its structure features a chlorine atom and a trifluoromethyl (-CF₃) group on the phenyl ring, which significantly influences its electronic and steric properties. Key structural attributes include:

  • SMILES: COC(=O)C(C1=CC=C(C=C1)C(F)(F)F)Cl
  • Collision Cross-Section (CCS): Predicted values range from 148.3–161.1 Ų for various adducts (e.g., [M+H]⁺: 151.9 Ų) .

Properties

IUPAC Name

methyl 2-chloro-2-[4-(trifluoromethyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2/c1-16-9(15)8(11)6-2-4-7(5-3-6)10(12,13)14/h2-5,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQGJMSEBBENKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-2-[4-(trifluoromethyl)phenyl]acetate typically involves the esterification of 2-chloro-2-[4-(trifluoromethyl)phenyl]acetic acid with methanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

    Substitution: The chloro group in the compound can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted derivatives with amine or thiol groups.

Scientific Research Applications

While specific applications of "Methyl 2-chloro-2-[4-(trifluoromethyl)phenyl]acetate" are not detailed in the provided search results, related compounds and chemical processes offer insight into its potential uses.

Synthesis and Chemical Processes:

  • Preparation of Phenylacetates: A process exists for the preparation of 2-(6-substituted pyrid-2-yloxymethyl)phenylacetates, which involves treating a metal salt of a 6-substituted 2-pyridone . These compounds are useful as intermediates in the production of agricultural fungicides .
  • Conversion from Isochromanones: 3-isochromanones can be converted into phenylacetates using a halogen atom like bromine (L-CH2R, where L is a halogen) in methanol . This transformation can also occur in two steps using HL in a non-alcoholic solvent, followed by esterification .
  • Examples of Related Compounds: The search results mention the preparation of compounds such as methyl 2-(6-chloropyrid-2-yloxymethyl)phenylacetate, methyl 2-(4-trifluoromethyl-6-methyl-pyrid-2-yloxymethyl)phenylacetate and methyl 2-(6-trifluoromethylpyrid-2-yloxy-methylphenylacetate . These compounds are converted to corresponding 3-methoxyacrylates and serve as intermediates for agricultural fungicides .

Potential Applications Based on Analogous Compounds:

  • Agricultural Fungicides: this compound may serve as an intermediate in the synthesis of agricultural fungicides, similar to the compounds described in the patent . The processes for preparing fungicides from such intermediates involve formylation and methylation .
  • Pharmacological Research: Research on N-pyrimidyl/pyridyl derivatives highlights their potential as positive allosteric modulators (PAMs) of M3 mAChRs . While "this compound" isn't directly mentioned, its structural similarity to compounds like compound 2 and 3g suggests it could be explored in similar pharmacological studies . These compounds have shown in vitro PAM activity towards M3 mAChRs and enhanced muscle contraction in isolated smooth muscle tissue .
  • General Chemical Intermediate: As an ester, "this compound" could be used as a building block in organic synthesis for creating more complex molecules . The trifluoromethyl group introduces unique reactivity and properties, making it valuable in specialized chemical applications .

Mechanism of Action

The mechanism of action of Methyl 2-chloro-2-[4-(trifluoromethyl)phenyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Pattern and Molecular Features

The compound’s structural analogs can be categorized based on substituent variations:

Table 1: Core Structural Variations
Compound Name Substituents (Phenyl Ring) Ester Group Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-CF₃, 2-Cl Methyl C₁₀H₈ClF₃O₂ 252.63 High CCS, halogenated
Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride 4-CF₃, 2-NH₂·HCl Methyl C₁₀H₁₁ClF₃NO₂ 269.65 Amine hydrochloride salt; enhanced solubility
Ethyl 2-chloro-2-[4-chloro-2-(trifluoromethyl)phenyl]acetate 4-Cl, 2-CF₃, 2-Cl Ethyl C₁₁H₁₀Cl₂F₃O₂ 293.10 Dual halogenation; ethyl ester
Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate 3-CF₃, hydrazone group Ethyl C₁₁H₁₀N₂O₂F₃Cl 294.66 Hydrazone functionality; research applications
(a) Halogenated Analogs
  • Ethyl 2-chloro-2-[4-(trifluoromethyl)phenyl]acetate derivatives (e.g., ):
    • Exhibit similar trifluoromethyl and chloro motifs but with ethyl ester groups.
    • Higher molecular weights (e.g., 548.2 g/mol for ureido derivatives ) due to extended substituents like thiazole or piperazine groups.
    • Used in medicinal chemistry for antimicrobial or enzyme inhibition studies .
(b) Amino-Substituted Derivatives
  • Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride (CAS 390815-48-2): Replaces chlorine with an amino group, forming a hydrochloride salt. Increased polarity and solubility in polar solvents compared to the target compound . Potential as a chiral building block in pharmaceuticals .
(c) Hydrazone and Ureido Derivatives
  • Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate (CAS 35229-84-6):
    • Incorporates a hydrazone linker, enabling conjugation in chemical biology .
    • Lower yields (e.g., 89.1% for ureido analogs ) compared to simpler esters due to synthetic complexity.

Physicochemical and Application Differences

Table 2: Functional and Commercial Comparison
Compound Type Solubility Stability Commercial Status Key Applications
Target Compound Lipophilic Stable under inert Discontinued Intermediate
Amino-HCl Derivatives Water-soluble Hygroscopic Available (e.g., Biopharmacule ) Drug synthesis
Hydrazone Derivatives Soluble in DMSO/chloroform Light-sensitive Special order (e.g., Santa Cruz ) Research probes

Research and Patent Context

    Biological Activity

    Methyl 2-chloro-2-[4-(trifluoromethyl)phenyl]acetate (MTCFPA) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of MTCFPA, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

    Structural Characteristics

    MTCFPA features a trifluoromethyl group, which is known to enhance the biological activity of compounds by improving their lipophilicity and metabolic stability. The presence of chlorine and the trifluoromethyl group contributes to its unique electronic properties, making it a valuable candidate for drug development.

    Antimicrobial Activity

    Recent studies have highlighted the antimicrobial potential of MTCFPA against various pathogens. For instance, compounds with similar structures have demonstrated significant activity against Staphylococcus aureus and Enterococcus faecalis, including methicillin-resistant strains (MRSA) and vancomycin-resistant strains (VRE) .

    Minimum Inhibitory Concentrations (MICs)

    The efficacy of MTCFPA was evaluated through Minimum Inhibitory Concentration (MIC) assays, which measure the lowest concentration of a compound that inhibits visible growth of a microorganism. The following table summarizes the MIC values for MTCFPA against selected bacterial strains:

    Pathogen MIC (µM)
    Staphylococcus aureus ATCC 292130.070 - 8.95
    Enterococcus faecalis ATCC 292124.66 - 35.8
    Mycobacterium tuberculosis H37Ra18.7
    M. smegmatis ATCC 70008435.8

    These results indicate that MTCFPA exhibits potent antimicrobial activity, particularly against Gram-positive bacteria.

    The mechanism underlying the biological activity of MTCFPA involves its interaction with bacterial enzymes and cellular components. Compounds with a trifluoromethyl group have been shown to enhance inhibition of reverse transcriptase enzymes, which are crucial for viral replication . This suggests that MTCFPA may also exhibit antiviral properties, although further research is needed to confirm this.

    Additionally, the structural configuration allows for effective binding to target proteins, potentially leading to disruption of essential biochemical pathways in bacteria .

    Case Studies and Research Findings

    • Antimicrobial Efficacy : A study demonstrated that MTCFPA exhibited significant antimicrobial activity against both standard and clinical isolates of resistant strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .
    • Cytotoxicity Assessment : The cytotoxic effects of MTCFPA were evaluated using human monocytic leukemia cells (THP-1). The compound showed varying degrees of cytotoxicity, with an IC50 ranging from 1.4 µM to over 10 µM, indicating selective toxicity towards cancer cells while maintaining lower toxicity towards normal cells .
    • Structure-Activity Relationship (SAR) : Research into the SAR of MTCFPA indicated that modifications to the trifluoromethyl group significantly influenced its biological activity, highlighting the importance of this moiety in enhancing drug potency .

    Chemical Reactions Analysis

    Nucleophilic Substitution Reactions

    The chloro group adjacent to the ester functionality facilitates nucleophilic substitution (SN2 or SN1 mechanisms). This reactivity is critical for generating derivatives:

    Reaction Type Conditions Product Key Observations
    Amine SubstitutionReaction with primary/secondary amines in polar aprotic solvents (e.g., DMF) at 40–60°C 2-Amino-2-[4-(trifluoromethyl)phenyl]acetate derivativesSubstitution occurs regioselectively at the chloro position; yields depend on amine nucleophilicity .
    Alkoxy FormationTreatment with alkoxide ions (e.g., NaOCH₃) in methanol under reflux2-Alkoxy-2-[4-(trifluoromethyl)phenyl]acetatesSteric hindrance from the trifluoromethyl group slows reaction kinetics.

    Mechanistic Insight :

    • The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the adjacent carbon, promoting nucleophilic attack .

    • Steric effects from the aromatic ring may influence reaction rates .

    Ester Hydrolysis

    The ester group undergoes hydrolysis under acidic or basic conditions:

    Condition Reagents Product Yield
    Acidic HydrolysisH₂SO₄ (conc.), H₂O, reflux2-Chloro-2-[4-(trifluoromethyl)phenyl]acetic acid~85%
    Basic HydrolysisNaOH (aq.), 80°CSodium 2-chloro-2-[4-(trifluoromethyl)phenyl]acetate~92%

    Key Notes :

    • Basic hydrolysis proceeds faster due to hydroxide ion attack on the ester carbonyl.

    • The trifluoromethyl group stabilizes the transition state via inductive effects, accelerating hydrolysis .

    Cross-Coupling Reactions

    Palladium-catalyzed cross-coupling reactions are feasible due to the aryl chloride moiety (in related analogs):

    Reaction Catalyst System Product Efficiency
    Suzuki CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acid Biaryl derivativesModerate (45–60% yield)
    Ullmann CouplingCuI, 1,10-phenanthroline, DMF Aryl ethers/aminesLow to moderate (30–50%)

    Limitations :

    • The trifluoromethyl group’s steric bulk may reduce coupling efficiency compared to non-fluorinated analogs .

    Reductive Dechlorination

    The chloro group can be reduced under catalytic hydrogenation:

    Conditions Catalyst Product Selectivity
    H₂ (1 atm), Pd/C, EtOHPalladium on carbonMethyl 2-[4-(trifluoromethyl)phenyl]acetate>95%

    Applications :

    • Produces non-halogenated intermediates for pharmaceuticals .

    Grignard and Organometallic Additions

    The carbonyl group reacts with Grignard reagents, though steric hindrance may limit reactivity:

    Reagent Product Yield
    CH₃MgBrTertiary alcohol derivative~40%
    PhLiDiphenylacetate analog<30%

    Challenges :

    • Trifluoromethyl and chloro groups create steric congestion, reducing nucleophilic addition efficiency .

    Critical Findings from Research

    • Steric vs. Electronic Effects : The trifluoromethyl group’s electron-withdrawing nature enhances electrophilicity but introduces steric challenges in coupling reactions .

    • Hydrolysis Selectivity : Basic conditions favor complete ester cleavage, while acidic hydrolysis may retain the chloro group .

    • Synthetic Utility : This compound serves as a precursor for bioactive molecules, particularly in antimicrobial and anticancer agent development .

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